![molecular formula C15H8Cl2F3N5OS B2400714 3-{5-[3-Cloro-5-(trifluorometil)piridin-2-il]-1,3,4-tiadiazol-2-il}-1-(4-clorofenil)urea CAS No. 2085690-10-2](/img/structure/B2400714.png)
3-{5-[3-Cloro-5-(trifluorometil)piridin-2-il]-1,3,4-tiadiazol-2-il}-1-(4-clorofenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea is an intricate compound, known for its complex structure that integrates several functional groups and heterocycles, making it a versatile candidate for various applications in chemistry, biology, and industry. Its unique molecular configuration grants it a broad spectrum of reactivity and utility.
Aplicaciones Científicas De Investigación
In Chemistry
Catalysis: : Acts as a ligand in coordination complexes for catalysis.
Materials Science: : Used in the design of functional materials due to its unique chemical stability and electronic properties.
In Biology
Pharmacology: : Investigated for its potential as an inhibitor of specific enzymes, influencing pathways involved in diseases.
Pesticides: : Studied for pesticidal properties, particularly against specific agricultural pests.
In Medicine
Drug Development: : Basis for the development of pharmaceuticals targeting inflammatory diseases and cancer.
Diagnostics: : Utilized in assays for detecting specific biomolecular interactions.
In Industry
Manufacturing: : Integrated into processes requiring stable intermediates for high-performance materials.
Chemical Sensors: : Employed in the creation of sensors for detecting environmental contaminants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea typically involves multistep procedures, starting from readily available precursors:
Formation of the 1,3,4-thiadiazole Ring
Initial step often involves the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole nucleus.
Reaction conditions: Solvent such as ethanol, temperatures around 70-80°C.
Chlorination and Substitution Reactions
Introduction of the chlorinated pyridine ring via chlorination reactions.
Substituent additions typically use halogenated intermediates under controlled conditions.
Urea Formation
Final step includes the reaction of the thiadiazole compound with 4-chlorophenyl isocyanate.
Reaction conditions: Anhydrous environment, temperature regulation is critical to avoid side reactions.
Industrial Production Methods
Batch Processing: : Widely used for the commercial-scale production, involving large reactors for sequential steps.
Flow Chemistry: : Emerging method due to its efficiency and enhanced control over reaction parameters, reducing by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Subject to oxidative conditions, leading to potential breakdown of specific rings or the formation of N-oxides.
Reduction: : Reductive conditions often influence the functional groups, possibly reducing nitro groups or cleaving specific bonds.
Substitution: : Both nucleophilic and electrophilic substitution reactions are prevalent, affecting the pyridine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Use of hydrides such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: : Halogenated solvents or bases like pyridine, at temperatures ranging from mild (25°C) to elevated (100°C).
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones, depending on the specific reactive sites.
Reduction Products: : Amine derivatives from nitro reductions, dechlorinated compounds.
Substitution Products: : Varied, with substitutions mainly at the pyridine or phenyl ring positions.
Mecanismo De Acción
Molecular Targets and Pathways
The compound operates primarily by binding to specific molecular targets such as enzymes or receptors, altering their activity.
Pathways influenced include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Unique Attributes
The trifluoromethyl group imparts distinct electronic properties, enhancing the compound's reactivity and stability.
The integration of the chlorinated pyridine and phenyl rings provides a unique scaffold not commonly found in similar compounds.
Similar Compounds
3-(Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,3,4-thiadiazole derivatives: : Share core structure but differ in additional substituents.
4-Chlorophenylurea compounds: : Variations in the substituent positions or ring structures.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5OS/c16-8-1-3-9(4-2-8)22-13(26)23-14-25-24-12(27-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSDTYPFKAAAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
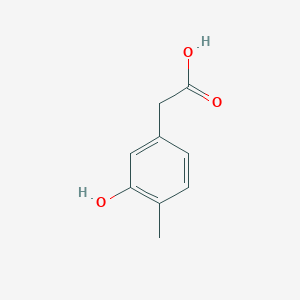
![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)
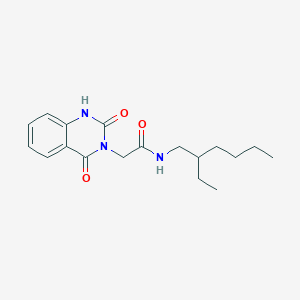

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)


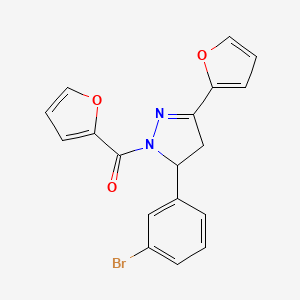
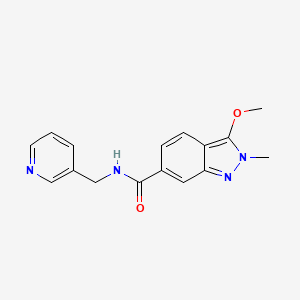
![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)
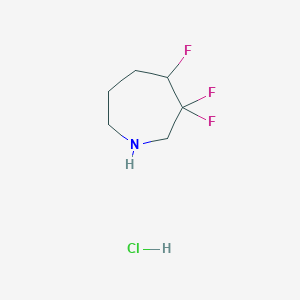
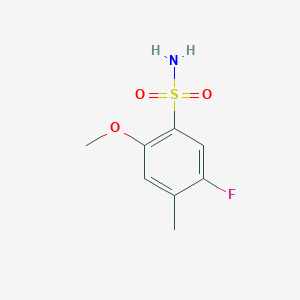
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)
